![molecular formula C8H7N3O2 B1357494 8-Aminoimidazo[1,2-a]pyridin-2-carbonsäure CAS No. 1216646-58-0](/img/structure/B1357494.png)

8-Aminoimidazo[1,2-a]pyridin-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

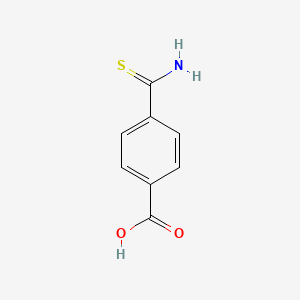

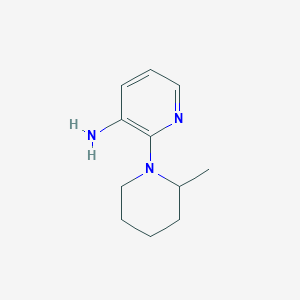

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring

Wissenschaftliche Forschungsanwendungen

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:

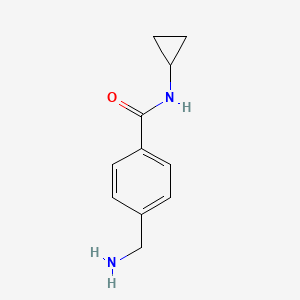

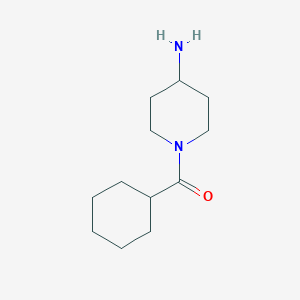

Medicinal Chemistry: Used as a scaffold for the development of antituberculosis agents.

Organic Synthesis: Employed as a directing group in palladium-catalyzed arylation reactions.

Drug Discovery: Investigated for its potential in developing new therapeutic agents.

Wirkmechanismus

Target of Action

The primary target of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid (AIP) is the β-C (sp2)–H bond of carboxylic acid derivatives

Mode of Action

AIP acts as an efficacious and new inbuilt 6,5-fused bicyclic removable directing group . It facilitates the palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives . This interaction results in the selective arylation of the β-C (sp2)–H bond .

Pharmacokinetics

The fact that aip can be utilized in aqueous medium suggests that it may have good solubility, which could potentially influence its absorption and distribution.

Result of Action

The primary result of AIP’s action is the arylation of the β-C (sp2)–H bond of carboxylic acid derivatives . This reaction is highly selective and tolerates a broad spectrum of functional groups . The exact molecular and cellular effects of this reaction would depend on the specific carboxylic acid derivative being targeted.

Action Environment

The action of AIP can be influenced by various environmental factors. For instance, the reaction it facilitates is scalable and can be carried out in an aqueous medium , which is a sustainable solvent. This suggests that the reaction conditions can significantly influence the efficacy and stability of AIP.

Biochemische Analyse

Biochemical Properties

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in catalysis. It has been demonstrated to act as a bidentate directing group in palladium-catalyzed regioselective ortho-C(sp2)–H arylation reactions . This compound interacts with palladium ions, facilitating the formation of carbon-carbon bonds in an aqueous medium. The interaction between 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid and palladium ions is characterized by the formation of a stable complex, which enhances the efficiency and selectivity of the catalytic reaction .

Molecular Mechanism

The molecular mechanism of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with palladium ions to form a stable complex. This complexation is essential for the compound’s catalytic activity. The binding of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid to palladium ions facilitates the activation of inert carbon-hydrogen bonds, enabling their subsequent arylation . This process is highly selective and efficient, making it a valuable tool in synthetic chemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid are critical factors that influence its effectiveness. Studies have shown that this compound is stable under aqueous conditions, which is advantageous for its use in catalysis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed arylation reactions. For instance, the palladium-catalyzed arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives has been reported, utilizing 8-aminoimidazo[1,2-a]pyridine as a directing group . This method is scalable and exhibits high levels of β-site selectivity, tolerating a broad spectrum of functional groups.

Industrial Production Methods

Industrial production methods for 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid are not extensively documented in the literature. the scalability of the palladium-catalyzed arylation method suggests potential for industrial application, given the appropriate optimization of reaction conditions and precursor availability.

Analyse Chemischer Reaktionen

Types of Reactions

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Arylation: Palladium-catalyzed arylation of the β-C(sp2)–H bond.

Functionalization: Radical reactions for the functionalization of imidazo[1,2-a]pyridines.

Common Reagents and Conditions

Palladium Catalysts: Used in arylation reactions.

Radical Initiators: Used in radical functionalization reactions.

Major Products

The major products formed from these reactions include various arylated and functionalized derivatives of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid, which can be further utilized in synthetic and medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imidazo[1,2-a]pyridine: A related compound with similar structural features and applications in medicinal chemistry.

2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Exhibits improved potency against multidrug-resistant tuberculosis.

Uniqueness

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific structural configuration, which allows for selective β-C(sp2)–H arylation and functionalization. This selectivity and functional group tolerance make it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

IUPAC Name |

8-aminoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,9H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJBBKUXYOZAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)